NLG919
Overview
Description
NLG919 is a novel small-molecule inhibitor of the indoleamine 2,3-dioxygenase pathway, which is a key pathway involved in the immune response to cancer. This compound has shown promise in preclinical studies for its ability to modulate the immune system and enhance anti-tumor responses .
Mechanism of Action
- In cancer, IDO1 can be expressed directly by tumor cells or indirectly induced in host antigen-presenting cells. Its expression has been associated with worse clinical outcomes in various cancers .
- When combined with Indoximod, NLG919 exhibits synergistic effects, enhancing immune activation and tumor regression .
- Tryptophan depletion and kynurenine metabolites enhance Tregs’ function while inhibiting effector T cells, regulating local and peripheral immune tolerance .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: NLG919 can be synthesized through a series of chemical reactions involving the formation of an imidazoisoindole structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the desired compound .
Industrial Production Methods: For industrial production, this compound can be synthesized using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves multiple purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: NLG919 primarily undergoes reactions typical of small-molecule inhibitors, including binding to its target enzyme and inhibiting its activity. It does not undergo significant oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves common reagents such as organic solvents, acids, and bases. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, with high purity achieved through multiple purification steps. By-products are typically minimal and are removed during the purification process .
Scientific Research Applications
It has shown promise in preclinical models for its ability to inhibit the indoleamine 2,3-dioxygenase pathway, thereby modulating the immune response and enhancing anti-tumor activity . Additionally, NLG919 has been investigated for its potential use in combination therapies with other immunomodulatory agents to improve therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds:
- Indoximod
- Epacadostat
- Navoximod
Comparison: NLG919 is unique in its high potency and favorable pharmacokinetic profile compared to other indoleamine 2,3-dioxygenase inhibitors. It has shown superior efficacy in preclinical models, particularly in combination with other immunotherapies .
Properties
IUPAC Name |
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRAUACYORZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735206 | |
Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402836-58-1 | |
Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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